

# 2,5-difluoropyridine-3-carboxylic acid molecular weight

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## Compound of Interest

Compound Name: 2,5-difluoropyridine-3-carboxylic Acid

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An In-Depth Technical Guide to **2,5-Difluoropyridine-3-Carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Authored by: A Senior Application Scientist

### Introduction

**2,5-Difluoropyridine-3-carboxylic acid** is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex, biologically active molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this scaffold a sought-after component in modern drug design. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety considerations for this important chemical intermediate.

## Physicochemical and Structural Properties

The fundamental properties of **2,5-difluoropyridine-3-carboxylic acid** are summarized below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

## Key Identifiers and Molecular Weight

| Property          | Value  | Source                                 |
|-------------------|--|--|
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>2</sub> | PubChem[1]                             |
| Molecular Weight  | 159.09 g/mol   | PubChem[1]                             |
| CAS Number        | 851386-43-1  | Nanjing Bike Biotechnology Co., Ltd[2] |
| IUPAC Name        | 2,5-difluoropyridine-3-carboxylic acid                       | PubChem[1]                             |

## Predicted Physicochemical Data

While extensive experimental data for this specific isomer is not widely published, computational models provide reliable estimates for its key properties.

| Property                | Predicted Value | Source     |
|-------------------------|-----------------|------------|
| Monoisotopic Mass       | 159.01318 Da    | PubChem[1] |
| XlogP                   | 0.9             | PubChem[3] |
| Hydrogen Bond Donors    | 1               | PubChem[1] |
| Hydrogen Bond Acceptors | 3               | PubChem[1] |
| Rotatable Bonds         | 1               | PubChem[1] |

Note: The melting point for the related isomer, 3,5-difluoropyridine-2-carboxylic acid, is reported as 203-208 °C, suggesting that **2,5-difluoropyridine-3-carboxylic acid** is also a high-melting-point solid.[4] Carboxylic acids generally exhibit high boiling points due to strong intermolecular hydrogen bonding.[5]

## Molecular Structure

The structure of **2,5-difluoropyridine-3-carboxylic acid** is defined by a pyridine ring substituted with two fluorine atoms at positions 2 and 5, and a carboxylic acid group at position 3.

Caption: Molecular structure of **2,5-difluoropyridine-3-carboxylic acid**.

## Synthesis and Reaction Mechanisms

The synthesis of **2,5-difluoropyridine-3-carboxylic acid** is typically achieved through a multi-step process, starting with the fluorination of a chlorinated pyridine precursor, followed by carboxylation.

### Synthesis of the Precursor: 2,5-Difluoropyridine

A common route to the key intermediate, 2,5-difluoropyridine, involves the halogen exchange (Halex) reaction of 2,5-dichloropyridine.<sup>[6]</sup>

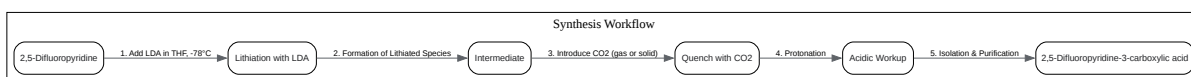
Protocol:

- **Halogen Exchange:** 2,5-Dichloropyridine is treated with a fluorinating agent, such as potassium fluoride (KF), in a high-boiling point aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) at elevated temperatures. The use of a phase-transfer catalyst can facilitate the reaction.<sup>[7]</sup>
- **Purification:** The resulting 2,5-difluoropyridine is isolated from the reaction mixture, typically by distillation.

The causality behind this choice of reagents is the high nucleophilicity of the fluoride ion in an aprotic polar solvent, which is necessary to displace the less reactive chloride ions from the aromatic ring.

### Carboxylation of 2,5-Difluoropyridine

The introduction of the carboxylic acid group at the 3-position is achieved via a directed ortho-metalation followed by quenching with carbon dioxide.



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Caption: Workflow for the carboxylation of 2,5-difluoropyridine.

Experimental Protocol:

- **Lithiation:** 2,5-Difluoropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is added dropwise. The LDA selectively deprotonates the C-3 position, which is the most acidic proton due to the inductive effects of the adjacent fluorine and nitrogen atoms.
- **Carboxylation:** The resulting lithiated intermediate is quenched by the addition of a source of carbon dioxide, such as solid CO<sub>2</sub> (dry ice) or by bubbling CO<sub>2</sub> gas through the solution.
- **Workup and Isolation:** The reaction is warmed to room temperature and then acidified with an aqueous acid (e.g., HCl). The product, **2,5-difluoropyridine-3-carboxylic acid**, is then extracted with an organic solvent and purified, typically by recrystallization.

This protocol is self-validating as the regioselectivity of the lithiation is controlled by the directing effects of the substituents on the pyridine ring, a well-established principle in heterocyclic chemistry.

## Analytical and Spectroscopic Characterization

The identity and purity of **2,5-difluoropyridine-3-carboxylic acid** are confirmed using a combination of spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. The proton of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm).[8]
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display six signals: five for the pyridine ring carbons and one for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[8] The carbons attached to fluorine will show characteristic C-F coupling.

- $^{19}\text{F}$  NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms.

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.<sup>[9]</sup>

- O-H Stretch: A very broad absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid O-H group.<sup>[10]</sup>
- C=O Stretch: A strong, sharp absorption between 1700 and 1725  $\text{cm}^{-1}$ , corresponding to the carbonyl group. Conjugation may shift this value slightly.<sup>[11]</sup>
- C-F Stretch: Strong absorptions in the 1000-1300  $\text{cm}^{-1}$  region are indicative of the carbon-fluorine bonds.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Electron Ionization (EI-MS): The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 159$ . Common fragmentation patterns for carboxylic acids include the loss of -OH ( $\text{M}-17$ ) and -COOH ( $\text{M}-45$ ).<sup>[12]</sup>
- Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $m/z = 158$  would be the predominant species.<sup>[13]</sup>

## Applications in Research and Drug Development

**2,5-Difluoropyridine-3-carboxylic acid** is primarily used as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.<sup>[14]</sup>  
<sup>[15]</sup>

## Role as a Pharmaceutical Intermediate

The pyridinecarboxylic acid moiety is a common feature in many biologically active compounds. The addition of fluorine atoms can significantly improve the pharmacological profile of a drug candidate by:

- **Blocking Metabolic Sites:** Fluorine can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- **Altering Acidity:** The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence solubility and interactions with biological targets.
- **Enhancing Binding Affinity:** Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

Derivatives of pyridine carboxylic acids have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, anti-hyperglycemic, and antimicrobial agents.<sup>[16][17]</sup> For example, novel dihydropyridine carboxylic acid derivatives have shown cytotoxic activity against cancer cell lines.<sup>[18]</sup>

## Use in the Synthesis of Bioactive Compounds

The carboxylic acid group serves as a versatile handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,5-difluoropyridine-3-carboxylic acid** is not widely available, data from closely related compounds, such as 2,5-difluoropyridine and other fluorinated pyridine carboxylic acids, can be used to infer its hazard profile.<sup>[19][20][21][22]</sup>

## Hazard Identification

Based on analogous compounds, **2,5-difluoropyridine-3-carboxylic acid** should be handled as a hazardous substance with the following potential hazards:

- **Skin Irritation:** Causes skin irritation.<sup>[3]</sup>
- **Eye Irritation:** Causes serious eye irritation.<sup>[3]</sup>
- **Respiratory Irritation:** May cause respiratory irritation.<sup>[3]</sup>

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[23]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]

## Conclusion

**2,5-Difluoropyridine-3-carboxylic acid** is a valuable and versatile building block in modern medicinal and process chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood principles of heterocyclic chemistry. The unique properties imparted by its fluorinated structure ensure its continued importance in the development of new pharmaceuticals and other advanced materials. Researchers and drug development professionals utilizing this compound should adhere to strict safety protocols due to its potential irritant properties.

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## References

1. PubChemLite - 2,5-difluoropyridine-3-carboxylic acid (C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>NO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
2. 2,5-Difluoropyridine-3-carboxylic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
3. 3,5-Difluoropyridine-2-carboxylic acid | C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>NO<sub>2</sub> | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. innospk.com [innospk.com]
- 16. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. capotchem.cn [capotchem.cn]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
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